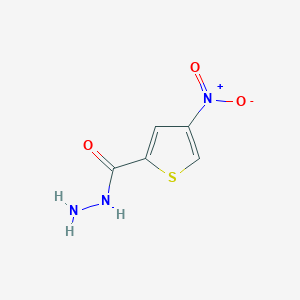
4-Nitrothiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrothiophene-2-carbohydrazide is a heterocyclic compound that features a thiophene ring substituted with a nitro group and a carbohydrazide moiety. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
The synthesis of 4-Nitrothiophene-2-carbohydrazide typically involves the reaction of 4-nitrothiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial production methods for thiophene derivatives often involve multi-step processes that include the formation of intermediate compounds, followed by functional group modifications to introduce the desired substituents .
Chemical Reactions Analysis
4-Nitrothiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The carbohydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino-substituted thiophenes, hydrazones, and hydrazides .
Scientific Research Applications
4-Nitrothiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 4-Nitrothiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
4-Nitrothiophene-2-carbohydrazide can be compared with other thiophene derivatives such as:
2-Aminothiophene: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Thiophene-2-carboxylic acid: Used as a building block in organic synthesis.
5-Nitrothiophene-2-carbaldehyde: Utilized in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its combination of a nitro group and a carbohydrazide moiety, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Properties
Molecular Formula |
C5H5N3O3S |
|---|---|
Molecular Weight |
187.18 g/mol |
IUPAC Name |
4-nitrothiophene-2-carbohydrazide |
InChI |
InChI=1S/C5H5N3O3S/c6-7-5(9)4-1-3(2-12-4)8(10)11/h1-2H,6H2,(H,7,9) |
InChI Key |
LNFFTGLVYJUVPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1[N+](=O)[O-])C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


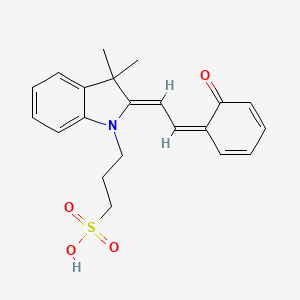
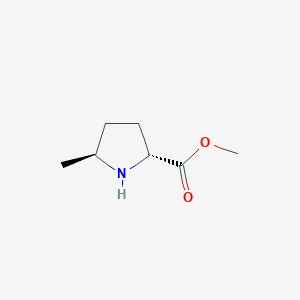

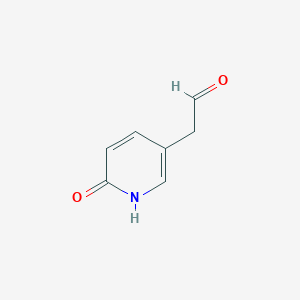


![11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B15222767.png)
![N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B15222772.png)
![2-Bromo-8-(3-chloro-5-fluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine](/img/structure/B15222787.png)
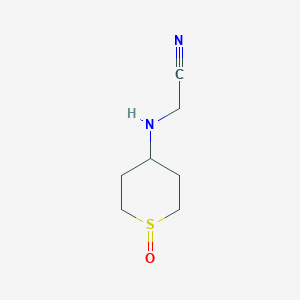
![(S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3'-indolin]-2'-one](/img/structure/B15222795.png)
![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride](/img/structure/B15222800.png)
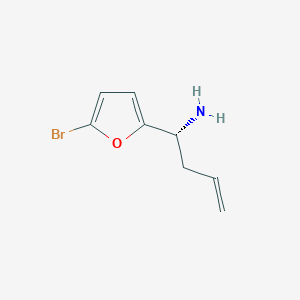
![tert-Butyl 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15222829.png)
